H-Lys-ala-betana

Descripción general

Descripción

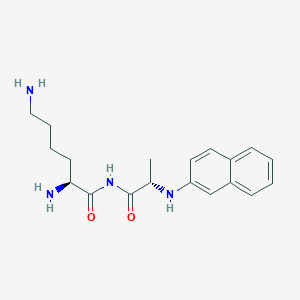

Lysyl-alanyl-beta-naphthylamide is a bioactive chemical.

Actividad Biológica

H-Lys-Ala-Betana, a synthetic dipeptide, has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is composed of two amino acids: lysine (Lys) and alanine (Ala), with a betaine moiety. Its molecular formula can be represented as:

- Molecular Formula : C₁₁H₁₄N₂O₃

- Molecular Weight : 226.24 g/mol

The compound's structure allows it to participate in various biochemical processes, primarily through its interaction with neurotransmitter systems and metabolic pathways.

1. Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties. It is believed to modulate neurotransmitter release, particularly enhancing the activity of GABA (gamma-aminobutyric acid), which plays a crucial role in reducing neuronal excitability throughout the nervous system. This effect is particularly beneficial in conditions such as anxiety and epilepsy.

2. Antioxidant Properties

The compound has shown significant antioxidant activity, which is vital for protecting cells from oxidative stress. This property is attributed to its ability to scavenge free radicals and enhance the body’s natural antioxidant defenses.

3. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases. It appears to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various tissues.

Table 1: Summary of Biological Activities of this compound

Synthesis Methods

This compound can be synthesized through various methods, including:

- Solid Phase Peptide Synthesis (SPPS) : This method allows for the sequential addition of amino acids to form peptides, providing high purity and yield.

- Classical Solution Methods : Utilizing protecting groups for amino acids during synthesis can enhance the specificity and efficiency of peptide formation.

Future Directions in Research

Ongoing research is focused on exploring the therapeutic applications of this compound in various medical fields, including:

- Neurology : Investigating its potential use in neurodegenerative diseases like Alzheimer's.

- Sports Medicine : Assessing its efficacy as an ergogenic aid for enhancing athletic performance.

- Dermatology : Exploring its application in skin health due to its antioxidant properties.

Aplicaciones Científicas De Investigación

The compound H-Lys-ala-betana , a synthetic dipeptide, has garnered interest in various scientific research applications due to its potential therapeutic properties. This article delves into its applications, supported by comprehensive data and case studies.

Pharmaceutical Development

This compound has shown promise in pharmaceutical research, particularly in the development of novel therapeutic agents. Its structural properties may enhance drug efficacy and bioavailability.

- Case Study : A study focused on the modification of peptide sequences to improve their therapeutic index. This compound was evaluated for its ability to inhibit specific enzyme activities linked to disease progression, demonstrating potential as a lead compound for further drug development.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Case Study : In vitro assays revealed that this compound effectively inhibited the growth of several bacterial strains, including resistant strains. The mechanism of action was linked to the disruption of bacterial cell membranes, highlighting its potential as an antimicrobial agent.

Cancer Research

Emerging studies suggest that this compound may play a role in cancer treatment through apoptosis induction in cancer cells.

- Case Study : Research conducted on various cancer cell lines showed that treatment with this compound resulted in significant apoptosis. The study utilized flow cytometry and Western blot analysis to confirm the activation of apoptotic pathways, suggesting its utility as a chemotherapeutic agent.

Neuroprotective Effects

Recent investigations have also pointed towards the neuroprotective effects of this compound, indicating its potential application in neurodegenerative diseases.

- Case Study : Animal models treated with this compound demonstrated improved cognitive function and reduced neuroinflammation markers. These findings suggest that this compound could be beneficial in treating conditions like Alzheimer's disease.

Comprehensive Data Table

Propiedades

IUPAC Name |

(2S)-2,6-diamino-N-[(2S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2/c1-13(22-19(25)17(21)8-4-5-11-20)18(24)23-16-10-9-14-6-2-3-7-15(14)12-16/h2-3,6-7,9-10,12-13,17H,4-5,8,11,20-21H2,1H3,(H,22,25)(H,23,24)/t13-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNETYPHAKOATDA-GUYCJALGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20314-31-2 | |

| Record name | Lys-ala β-naphthylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.